
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring, which is substituted with amino, hydrazinyl, phenyl, and carbonitrile groups. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted nitriles under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino and hydrazinyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidation products include oxo-pyrimidine derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the phenyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity.
Comparación Con Compuestos Similares
2-Amino-4,6-diphenylpyrimidine: Similar structure but lacks the hydrazinyl and carbonitrile groups.
4-Amino-2-methyl-6-phenylpyrimidine: Contains a methyl group instead of a hydrazinyl group.
4-Amino-2-hydrazinyl-6-methylpyrimidine: Contains a methyl group instead of a phenyl group.
Uniqueness: 4-Amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile is unique due to the presence of both hydrazinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
89445-60-3 |
|---|---|
Fórmula molecular |
C11H10N6 |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
4-amino-2-hydrazinyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H10N6/c12-6-8-9(7-4-2-1-3-5-7)15-11(17-14)16-10(8)13/h1-5H,14H2,(H3,13,15,16,17) |
Clave InChI |
HMANFBVYIACYFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)NN)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



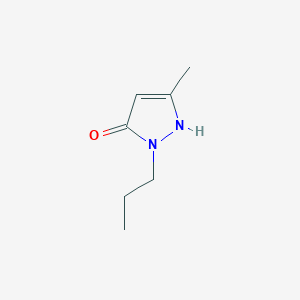
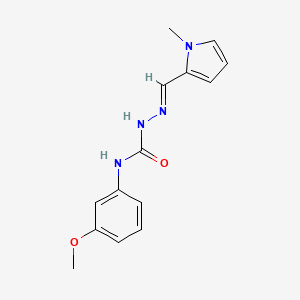
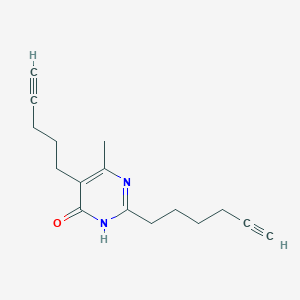
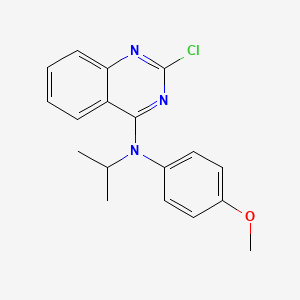


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
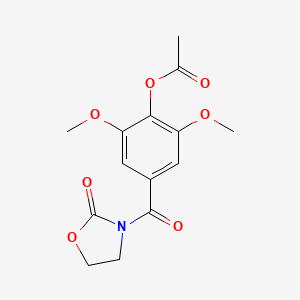

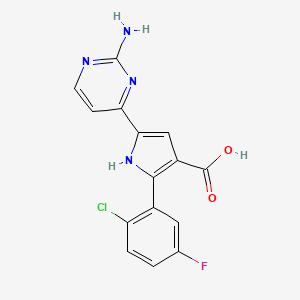
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
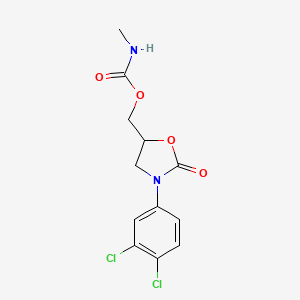
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
